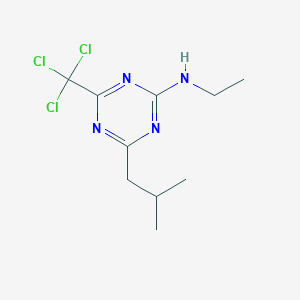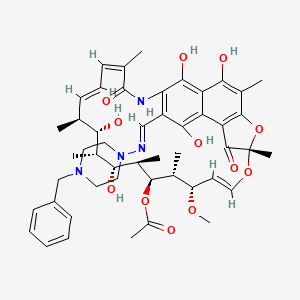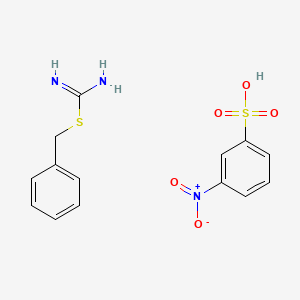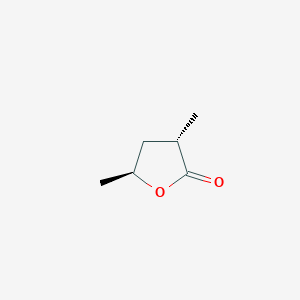
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a valeric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:
Iodination: A phenol derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Acetamidation: The iodinated phenol is then reacted with ethylamine and acetic anhydride to introduce the N-ethylacetamido group.
Esterification: The resulting compound undergoes esterification with valeric acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halide salts in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to alterations in their activity. The acetamido group may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenoxy)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid is unique due to the specific arrangement of iodine atoms and the valeric acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24340-18-9 |
|---|---|
Molekularformel |
C15H18I3NO4 |
Molekulargewicht |
657.02 g/mol |
IUPAC-Name |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]pentanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(5-2)8(3)20/h7,11H,4-6H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
JKJWBBICHMIKPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)





![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)


